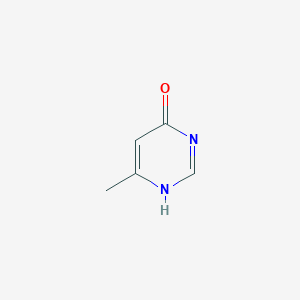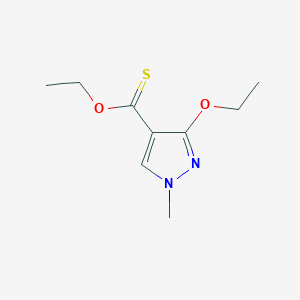
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethoxy and methyl groups attached to the pyrazole ring, along with a carbothioate group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various bioactive molecules .
Preparation Methods
The synthesis of O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like glacial acetic acid .
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity . The molecular pathways involved depend on the specific enzyme or target protein that the compound interacts with .
Comparison with Similar Compounds
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate can be compared with other similar compounds, such as:
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
1-Methyl-3-ethoxy-4-carbothioate pyrazole: Another related compound with variations in the substituents attached to the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives .
Properties
CAS No. |
146904-63-4 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
O-ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-12-8-7(6-11(3)10-8)9(14)13-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
DROKSBIFLJKZHS-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C=C1C(=S)OCC)C |
Canonical SMILES |
CCOC1=NN(C=C1C(=S)OCC)C |
Synonyms |
1H-Pyrazole-4-carbothioicacid,3-ethoxy-1-methyl-,O-ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



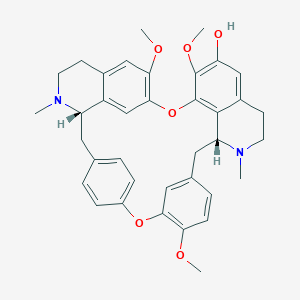
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
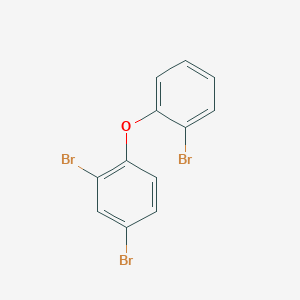
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
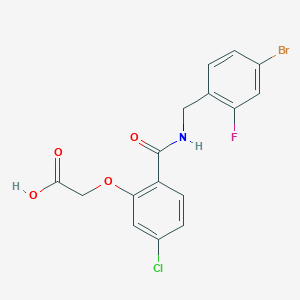
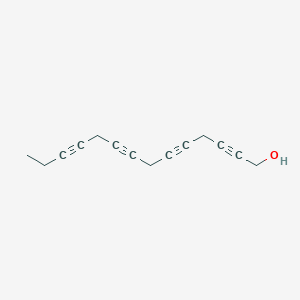

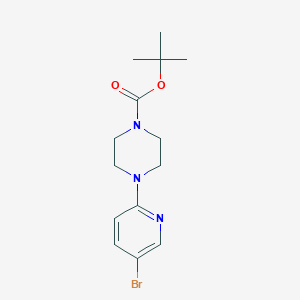
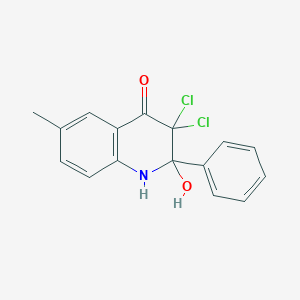
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)


